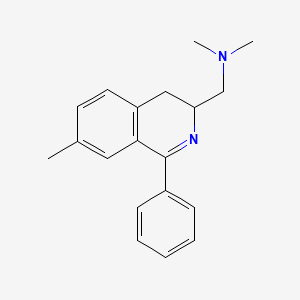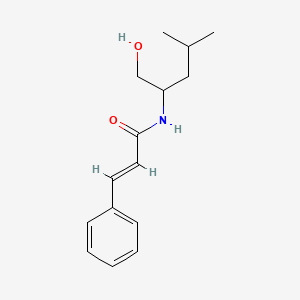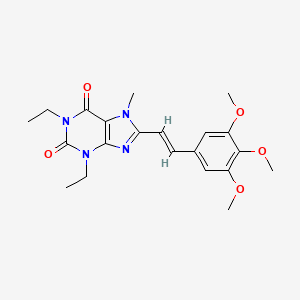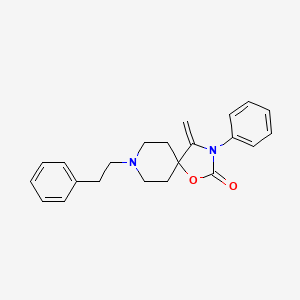
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetramethylbutyl group, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride typically involves the reaction of 1,1,3,3-tetramethylbutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to interact with enzymes and proteins, modulating their activity. The tetramethylbutyl group enhances the compound’s stability and bioavailability, making it effective in various applications.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.
2-(Dimethylamino)acetamide: Another compound with a dimethylamino group but lacking the tetramethylbutyl group.
Uniqueness
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is unique due to the presence of both the dimethylamino and tetramethylbutyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications in scientific research and industry.
属性
CAS 编号 |
96535-33-0 |
|---|---|
分子式 |
C12H27ClN2O |
分子量 |
250.81 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H26N2O.ClH/c1-11(2,3)9-12(4,5)13-10(15)8-14(6)7;/h8-9H2,1-7H3,(H,13,15);1H |
InChI 键 |
GEEXJHIBQKXGRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NC(=O)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


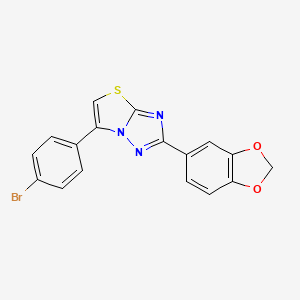
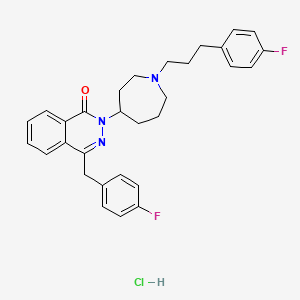


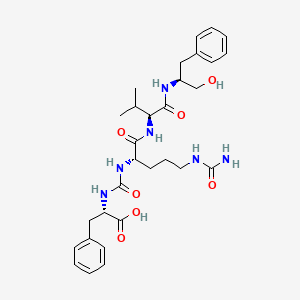
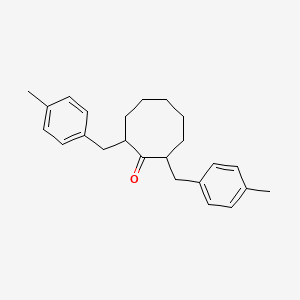
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
